An In-depth Technical Guide to 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide
An In-depth Technical Guide to 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological activities of the novel heterocyclic compound, 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide (CAS Number: 1174906-82-1). Drawing upon the established chemistry of pyrazole derivatives and the known bioactivity of related nitro-aromatic compounds, this document outlines a strategic approach for the investigation of this molecule as a potential therapeutic agent. Detailed, field-proven protocols for its synthesis and characterization are provided, alongside a rationale for exploring its potential as an anticancer agent, possibly through the inhibition of Heat Shock Protein 90 (Hsp90), and as a novel antimicrobial agent. This guide is intended to serve as a foundational resource for researchers embarking on the study of this promising compound.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole ring system is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This five-membered heterocycle, containing two adjacent nitrogen atoms, is a versatile scaffold that has been successfully incorporated into a wide array of therapeutic agents.[2] The diverse biological activities exhibited by pyrazole derivatives include anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] The structural versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and biological activity.
The subject of this guide, 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide, is a relatively unexplored derivative that combines several key pharmacophoric features: a 1-substituted pyrazole core, a carboxamide functional group at the 3-position, and a nitro group at the 4-position. The presence of the nitro group is of particular interest, as it is a known modulator of biological activity in various aromatic and heterocyclic systems.[4] This guide will provide a detailed roadmap for the synthesis, purification, and characterization of this compound, as well as a well-reasoned strategy for the investigation of its potential therapeutic applications.
Synthesis and Characterization
The synthesis of 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide can be logically approached in a two-step process starting from the commercially available precursor, 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid. The overall synthetic workflow is depicted below.
Caption: Proposed two-step synthesis of the target compound.
Synthesis Protocol
The following protocol is a robust and reliable method for the synthesis of 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide.
Step 1: Synthesis of 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride
-
To a stirred solution of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol), add thionyl chloride (2.0 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide
-
Dissolve the crude 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride from Step 1 in anhydrous DCM (10 mL/mmol).
-
Cool the solution to 0 °C and add a solution of aqueous ammonium hydroxide (28-30%, 3.0 eq) dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with water and extract with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide.
Characterization
The structural confirmation and purity assessment of the synthesized compound are critical. The following analytical techniques are recommended:
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a singlet for the pyrazole proton, and broad signals for the amide protons. |
| ¹³C NMR | Resonances for the pyrazole ring carbons, the ethyl group carbons, and the carbonyl carbon of the amide. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of C6H8N4O3. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide), and N-O stretching (nitro group). |
| High-Performance Liquid Chromatography (HPLC) | A single sharp peak indicating high purity. |
Exploration of Biological Activity
The chemical structure of 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide suggests potential for significant biological activity, particularly in the areas of oncology and infectious diseases.
Anticancer Potential: A Focus on Hsp90 Inhibition
Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the folding, stability, and function of numerous client proteins, many of which are key drivers of cancer cell proliferation, survival, and metastasis.[5][6] Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.[7] Several pyrazole-based compounds have been identified as potent Hsp90 inhibitors.[5][7]
The 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide scaffold shares structural similarities with known pyrazole-based Hsp90 inhibitors. It is hypothesized that the pyrazole core and the carboxamide moiety could engage in key hydrogen bonding interactions within the ATP-binding pocket of Hsp90, while the 4-nitro-substituent may contribute to the overall binding affinity and electronic properties of the molecule.
Caption: Hypothesized mechanism of anticancer action via Hsp90 inhibition.
Experimental Workflow for Anticancer Evaluation:
-
In vitro Cytotoxicity Assays:
-
Protocol: Screen the compound against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) using a standard MTT or SRB assay to determine the IC50 values.
-
Rationale: To assess the general cytotoxic potential of the compound.
-
-
Hsp90 Inhibition Assays:
-
Protocol: Perform a competitive binding assay, such as a fluorescence polarization assay, using a fluorescently labeled ATP analog to determine the compound's ability to displace it from the Hsp90 ATP-binding site.
-
Rationale: To directly measure the compound's inhibitory activity against Hsp90.
-
-
Western Blot Analysis:
-
Protocol: Treat cancer cells with the compound and analyze the expression levels of known Hsp90 client proteins (e.g., Akt, Raf-1, HER2) by Western blotting.
-
Rationale: To confirm that the compound's cytotoxic effect is mediated through the degradation of Hsp90 client proteins.
-
Antimicrobial Potential
The emergence of multidrug-resistant (MDR) bacteria poses a significant global health threat, necessitating the discovery of new antimicrobial agents with novel mechanisms of action.[8] Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activities.[9][10] The nitro group, in particular, is a well-known pharmacophore in antimicrobial drugs, often acting as a bio-reducible pro-drug that generates reactive nitrogen species, leading to cellular damage.[4]
The 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide could exert its antimicrobial effect through various mechanisms, including the disruption of bacterial cell wall synthesis, inhibition of essential enzymes like DNA gyrase, or through the generation of cytotoxic reactive nitrogen species upon reduction of the nitro group within the bacterial cell.[8]
Experimental Workflow for Antimicrobial Evaluation:
-
Minimum Inhibitory Concentration (MIC) Determination:
-
Protocol: Determine the MIC of the compound against a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria using the broth microdilution method.
-
Rationale: To quantify the compound's potency against a range of bacteria.
-
-
Mechanism of Action Studies:
-
Protocol: Conduct assays to investigate the potential mechanism of action, such as the bacterial cell wall integrity assay (e.g., using propidium iodide staining) or a DNA gyrase inhibition assay.
-
Rationale: To elucidate how the compound exerts its antimicrobial effect.
-
-
In vivo Efficacy Studies:
-
Protocol: If potent in vitro activity is observed, evaluate the compound's efficacy in a relevant animal model of bacterial infection (e.g., a murine sepsis model).
-
Rationale: To assess the compound's therapeutic potential in a living organism.
-
Conclusion and Future Directions
1-ethyl-4-nitro-1H-pyrazole-3-carboxamide represents a promising, yet underexplored, chemical entity with the potential for significant biological activity. This guide has provided a comprehensive framework for its synthesis, characterization, and a rational approach to investigating its potential as an anticancer and antimicrobial agent. The proposed experimental workflows offer a clear path for researchers to systematically evaluate the therapeutic potential of this compound. Further studies should focus on structure-activity relationship (SAR) optimization to enhance potency and selectivity, as well as in-depth mechanistic studies to fully elucidate its mode of action. The insights gained from the investigation of this molecule could pave the way for the development of novel and effective therapeutic agents.
References
- Al-Hazmi, G. H., Marrakkur, V., Naik, L., & Refat, M. S. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivatives. Polish Journal of Environmental Studies, 33(5).
- Bai, R., et al. (2022).
- Brough, P. A., et al. (2008). 4,5-diarylisoxazole Hsp90 chaperone inhibitors: potential therapeutic agents for the treatment of cancer. Journal of medicinal chemistry, 51(2), 196–218.
- Cheung, K. M., et al. (2005). 3,4-Diaryl-pyrazole Hsp90 inhibitors: potent inhibitors of proliferation and angiogenesis in vitro and in vivo. Bioorganic & medicinal chemistry letters, 15(14), 3338–3343.
- Chiosis, G. (2006). Discovery and development of Hsp90 inhibitors. Current topics in medicinal chemistry, 6(11), 1173–1181.
- Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and applications. Current Topics in Medicinal Chemistry, 17(20), 2291-2314.
- Gökhan-Kelekçi, N., et al. (2007). A new series of 1-thiocarbamoyl-3-substituted-phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives as promising monoamine oxidase B inhibitors. Bioorganic & medicinal chemistry, 15(17), 5775–5788.
- Gupta, A., & Uttam, P. (2023).
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Kamal, A., et al. (2003). A high-affinity conformation of Hsp90 confers tumour selectivity on Hsp90 inhibitors.
- O'Connor, C. J., & Lomax, T. D. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(12), 3707.
- Pyrazole and Its Biological Activity. (2014). Semantic Scholar.
- Sharp, S. Y., et al. (2007). The 3,4-diaryl pyrazole Hsp90 inhibitor NVP-AUY922 is a potent and selective inhibitor of cancer cell proliferation and induces client protein degradation in a variety of tumor cell types. Cancer research, 67(5), 2206–2216.
- Singh, R. P., & Kaur, A. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-366.
- Solit, D. B., & Chiosis, G. (2008). Development and application of Hsp90 inhibitors. Drug discovery today, 13(1-2), 38–43.
- Verma, A., et al. (2022). Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development, 7(6).
Sources
- 1. jocpr.com [jocpr.com]
- 2. jchr.org [jchr.org]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and development of pyrazole-scaffold Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heterocyclic Compounds as Hsp90 Inhibitors: A Perspective on Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Pyrazole/Pyrimidine-Based Scaffolds as Inhibitors of Heat Shock Protein 90 Endowed with Apoptotic Anti-Breast Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmatutor.org [pharmatutor.org]
